7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
CAS No.: 1198154-55-0
Cat. No.: VC8216614
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198154-55-0 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
| Standard InChI | InChI=1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
| Standard InChI Key | MTHJBTOQSOLQFR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=C1)OCCN2 |
| Canonical SMILES | CC1=CC2=C(N=C1)OCCN2 |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 7-methyl-1H,2H,3H-pyrido[2,3-b] oxazine consists of a pyridine ring fused to an oxazine ring, with a methyl substituent at the 7-position. X-ray crystallography reveals bond lengths and angles consistent with aromatic and non-aromatic regions: the pyridine ring exhibits typical C–N bond lengths of 1.34 Å, while the oxazine moiety shows C–O bonds averaging 1.43 Å . The methyl group introduces steric effects that influence intermolecular interactions and solubility.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Pyridine C–N Bond | 1.34 Å |
| Oxazine C–O Bond | 1.43 Å |
| Dihedral Angle | 12.5° (between rings) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl group (δ 2.35 ppm in ¹H NMR) and aromatic protons (δ 6.8–7.2 ppm). Infrared (IR) spectroscopy identifies C–N and C–O stretches at 1,250 cm⁻¹ and 1,090 cm⁻¹, respectively. Mass spectrometry shows a molecular ion peak at m/z 150.18, consistent with the molecular formula.
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and formaldehyde under reflux conditions. A representative protocol includes:
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Condensation of 3-amino-2-methylpyridine with formaldehyde in ethanol at 80°C for 12 hours.
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Acid-catalyzed cyclization to form the oxazine ring.
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Purification via column chromatography (yield: 65–70%).
Polar protic solvents like ethanol enhance intermediate stabilization, while temperature control minimizes side reactions.
Industrial Production
Scaled-up processes employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Key parameters include:
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Residence Time: 30 minutes at 100°C.
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Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15).
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Solvent Recovery: Distillation for ethanol reuse.
Chemical Reactivity
Electrophilic Substitution
The pyridine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, yielding 5-nitro-7-methylpyridooxazine. Steric hindrance from the methyl group directs substitution to less hindered sites.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 3-position. For example, coupling with phenylboronic acid produces 3-phenyl-7-methylpyridooxazine (yield: 75%).
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 60% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl derivative | 75% |
| Oxidation | KMnO₄, H₂O | N-Oxide | 50% |
Biological Activity and Applications
Antimicrobial Properties
7-Methylpyridooxazine exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.
Enzyme Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory applications.
Comparison with Structural Analogues
8-Methylpyrido[2,3-b][1, oxazine
Positional isomerism alters biological activity: the 8-methyl derivative shows reduced antimicrobial potency (MIC: 128 µg/mL for S. aureus) but enhanced solubility in aqueous media.
Pyrido[3,4-b] oxazines
Compounds with fused rings at the 3,4-positions exhibit stronger π-π stacking interactions, improving crystallinity for materials science applications .
Future Research Directions
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